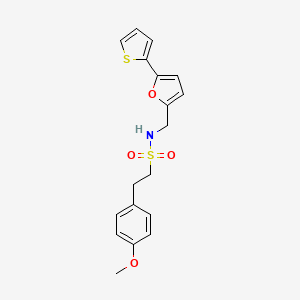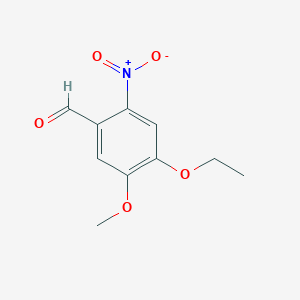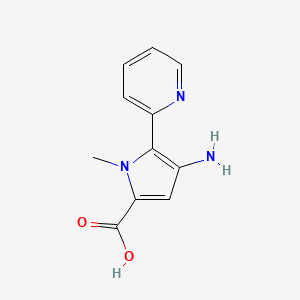![molecular formula C12H16BrNO5 B2829058 [3-(4-Bromophenoxy)propyl]methylamine oxalate CAS No. 1185414-45-2](/img/structure/B2829058.png)
[3-(4-Bromophenoxy)propyl]methylamine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(4-Bromophenoxy)propyl]methylamine oxalate is a useful research compound. Its molecular formula is C12H16BrNO5 and its molecular weight is 334.166. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
化学反応の分析
Oxidation: The compound can undergo oxidation at the amine group to form the corresponding nitroso or nitro derivatives.
Reduction: The bromine atom in the bromophenoxy group can be reduced to hydrogen under specific conditions.
Substitution: The bromine atom is highly reactive and can be replaced by other nucleophiles, such as -OH or -NH2 groups.
Common Reagents and Conditions: Typical reagents include hydrogen gas for reduction, and bases or acids for substitution reactions.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis for the production of more complex molecules.
Biology: Studied for its effects on cellular pathways and its potential as a biochemical tool.
Medicine: Potentially useful in the development of pharmaceuticals, particularly as a lead compound in drug discovery.
Industry: Employed in the synthesis of polymers and other materials.
5. Mechanism of Action: The exact mechanism of action of [3-(4-Bromophenoxy)propyl]methylamine oxalate varies based on its application:
Molecular Targets: It can interact with various enzymes and receptors due to its amine and bromophenoxy functionalities.
Pathways Involved: It may alter signaling pathways or metabolic processes within cells.
類似化合物との比較
Similar Compounds: [3-(4-Chlorophenoxy)propyl]methylamine oxalate, [3-(4-Fluorophenoxy)propyl]methylamine oxalate, and [3-(4-Iodophenoxy)propyl]methylamine oxalate.
Uniqueness: The bromine atom provides unique reactivity compared to its halogenated counterparts, which can influence both its chemical behavior and its applications.
特性
IUPAC Name |
3-(4-bromophenoxy)-N-methylpropan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO.C2H2O4/c1-12-7-2-8-13-10-5-3-9(11)4-6-10;3-1(4)2(5)6/h3-6,12H,2,7-8H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZSBXCKAGTLJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCOC1=CC=C(C=C1)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-chloro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2828975.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2828979.png)





![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide](/img/structure/B2828991.png)

![4-allyl-2-(2-(benzylamino)-2-oxoethyl)-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2828995.png)

![2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2828997.png)

